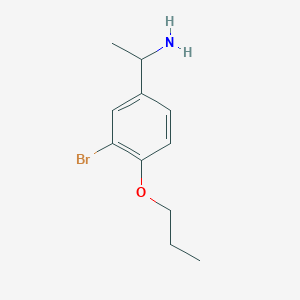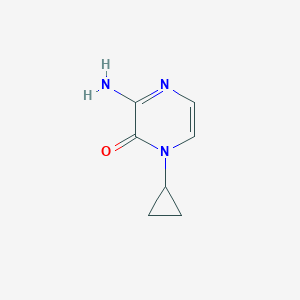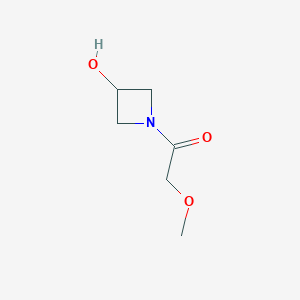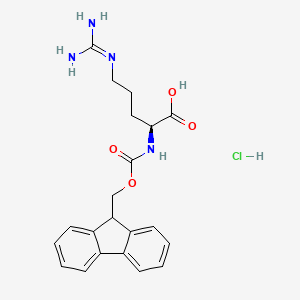
Fmoc-Arg-OH.HCl
Vue d'ensemble
Description
Fmoc-Arg-OH.HCl, also known as FMOC-ARG(ME2, SYMMETRIC)-OH HCl, is a compound used in peptide synthesis . It is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The Fmoc group is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
Fmoc-Arg-OH.HCl is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation . The conventional solid-phase peptide synthesis (SPPS) requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications . A large volume of trifluoroacetic acid (TFA) is generally needed to remove these protecting groups post the peptide assembly . The inherent issues centered on Fmoc-Arg-OH could be circumvented by using Fmoc-Arg(HCl)-OH, which undermines the Fmoc-Arg-OH unprotected guanidino side’s reactivity .Molecular Structure Analysis
The empirical formula of Fmoc-Arg-OH.HCl is C23H30Cl2N4O4 and it has a molecular weight of 497.41 . The SMILES string of the compound is CN/C(NCCCC@@H=O)NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=N/C.Cl.Cl .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical And Chemical Properties Analysis
Fmoc-Arg-OH.HCl is a solid compound . It has a functional group Fmoc . The flash point is not applicable .Relevant Papers The relevant papers retrieved provide information about the properties and uses of Fmoc-Arg-OH.HCl . They discuss its role in peptide synthesis, its molecular structure, and its safety precautions. These papers can be referred to for more detailed information.
Applications De Recherche Scientifique
Hydrogel Formation and Cell Culture Applications
Fmoc-Arg-OH.HCl derivatives are integral in creating multicomponent dipeptide hydrogels, which mimic the extracellular matrix and support cell viability and growth. These hydrogels mimic integrin-binding RGD peptides found in fibronectin, facilitating cell culture applications (Liyanage et al., 2015).
Methodology in Peptide Synthesis
The compound plays a role in the improved methodologies for peptide synthesis. The efficiency and economy of synthesizing Fmoc-Arg-OH.HCl derivatives are notable, which contributes to advancements in peptide-based research and applications (Zhu et al., 2010).
Analytical Applications in Protein Research
Fmoc-Arg-OH.HCl derivatives are utilized in high-performance liquid chromatography for amino acid analysis, particularly in protein identification and quality control (Ou et al., 1996).
Biomaterials and Tissue Engineering
These derivatives are significant in the development of bio-inspired materials, particularly for tissue engineering, drug delivery, and regenerative medicine. They form hydrogels that provide scaffolds for cell growth, mimicking certain features of the extracellular matrix (Tao et al., 2016).
Hydrogel Applications in Ophthalmology
In ophthalmology, Fmoc-Arg-OH.HCl derivatives contribute to the development of peptide hydrogels for drug delivery systems, offering potential treatments for ocular diseases (Liang et al., 2010).
Nanotechnology and Material Science
These compounds are also involved in the creation of nanomaterials and hydrogels with applications in nanotechnology and material science, particularly in the formation of structures with enhanced mechanical properties, stability, and biocompatibility (Diaferia et al., 2019).
Mécanisme D'action
Target of Action
Fmoc-Arg-OH.HCl, also known as Nα-Fmoc-L-arginine, is primarily used in peptide synthesis . It acts as a protecting group for amines during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-Arg-OH.HCl can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved with Fmoc-Arg-OH.HCl is the solid-phase peptide synthesis (SPPS). The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .
Result of Action
The primary result of the action of Fmoc-Arg-OH.HCl is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-Arg-OH.HCl allows for the precise assembly of amino acids into the desired peptide sequence .
Action Environment
The action of Fmoc-Arg-OH.HCl is influenced by the conditions of the peptide synthesis process. For example, the removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction environment, including factors such as temperature, pH, and solvent, can influence the efficacy and stability of Fmoc-Arg-OH.HCl during peptide synthesis .
Propriétés
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVPGWVXDVZUBA-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131669-11-9 | |
| Record name | L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131669-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B1445224.png)

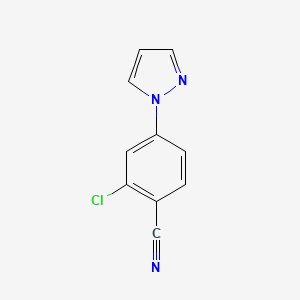
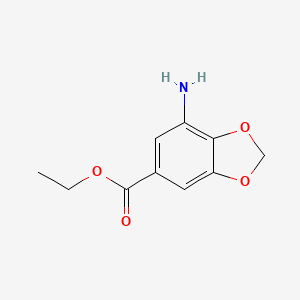
![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)
![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)


![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)
